Tetrabutylammonium trifluoro(4-methylphenyl)borate
Overview
Description
Tetrabutylammonium trifluoro(4-methylphenyl)borate: is a chemical compound that belongs to the class of organoboron compounds. It is widely used in organic synthesis and research due to its unique properties and reactivity. This compound is known for its stability and ability to act as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabutylammonium trifluoro(4-methylphenyl)borate typically involves the reaction of 4-methylphenylboronic acid with trifluoromethane in the presence of tetrabutylammonium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium trifluoro(4-methylphenyl)borate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds.
Scientific Research Applications
Chemistry: In organic chemistry, Tetrabutylammonium trifluoro(4-methylphenyl)borate is used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Biology: The compound is also used in proteomics research to study protein interactions and modifications.
Medicine: In medicinal chemistry, it is utilized in the synthesis of pharmaceuticals and drug discovery processes.
Industry: In the chemical industry, it serves as a reagent in the production of various organic compounds and materials.
Mechanism of Action
The mechanism by which Tetrabutylammonium trifluoro(4-methylphenyl)borate exerts its effects involves its ability to act as a Lewis acid, facilitating the formation of intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate
Tetrabutylammonium (4-methylphenyl)borate
Uniqueness: Tetrabutylammonium trifluoro(4-methylphenyl)borate is unique due to its trifluoromethyl group, which enhances its reactivity and stability compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in organic synthesis and research.
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Properties
IUPAC Name |
tetrabutylazanium;trifluoro-(4-methylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJYMXVVLCORPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193698-54-2 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, (T-4)-trifluoro(4-methylphenyl)borate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193698-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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